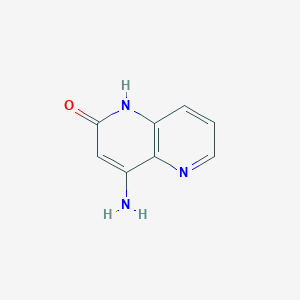![molecular formula C19H19N3O3S2 B2808165 (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-(methylsulfonyl)phenyl)methanone CAS No. 896345-92-9](/img/structure/B2808165.png)
(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-(methylsulfonyl)phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-(methylsulfonyl)phenyl)methanone” is a benzothiazole derivative. Benzothiazole derivatives have been highlighted in recent synthetic developments of anti-tubercular compounds and their in vitro and in vivo activity . They have shown better inhibition potency against M. tuberculosis .
Synthesis Analysis
The synthesis of benzothiazole derivatives is achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . A series of novel benzothiazole derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of benzothiazole derivatives was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The molecular docking studies of selected compounds have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives were judged by their C, H, and N analysis .科学的研究の応用
Arylpiperazine Derivatives
Arylpiperazine derivatives are known for their significant role in the treatment of various neuropsychiatric disorders due to their interaction with serotonin and dopamine receptors. These compounds, including those with benzisothiazolyl derivatives, have been explored for their potential in treating depression, psychosis, and anxiety, highlighting the pharmacological importance of the arylpiperazine scaffold in drug discovery (Caccia, 2007; Jůza et al., 2022).
Benzothiazole Derivatives
Benzothiazole and its derivatives are recognized for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. These compounds are integral to many synthetic and natural bioactive molecules, making them a significant focus in medicinal chemistry for the development of new therapeutic agents (Bhat & Belagali, 2020).
Drug Development Applications
Compounds related to "(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-(methylsulfonyl)phenyl)methanone" could potentially be involved in the synthesis of complex therapeutic molecules. For instance, macozinone, a piperazine-benzothiazinone, is under clinical studies for tuberculosis treatment, demonstrating the relevance of such structures in addressing infectious diseases (Makarov & Mikušová, 2020). Additionally, the synthesis and evaluation of ligands for D2-like receptors, which include arylcycloalkylamines such as phenyl piperidines and piperazines, indicate the importance of these pharmacophoric groups in developing antipsychotic agents (Sikazwe et al., 2009).
将来の方向性
The future directions in the research of benzothiazole derivatives could involve further exploration of their anti-tubercular and anti-inflammatory properties. More in-depth studies on their mechanism of action, safety, and hazards could also be beneficial. Additionally, the development of new methods for the synthesis of these compounds could be a promising area of research .
特性
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-methylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c1-27(24,25)15-8-6-14(7-9-15)18(23)21-10-12-22(13-11-21)19-20-16-4-2-3-5-17(16)26-19/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VREYGBUFDPZLBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
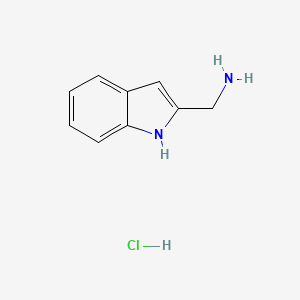
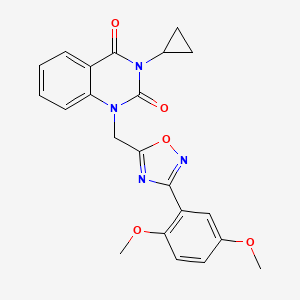
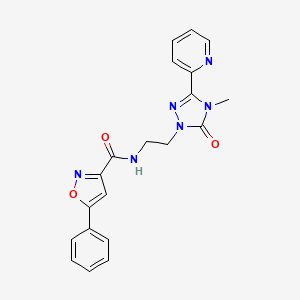
![4-Methoxy-3-[(3-methylphenoxy)methyl]benzoic acid](/img/structure/B2808086.png)
![2-(2-methylphenoxy)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2808090.png)
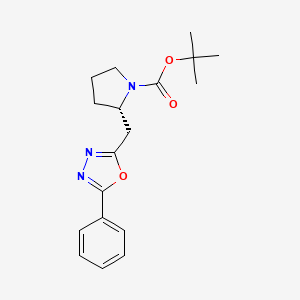
![(3aR,6aS)-Tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrole hydrochloride](/img/structure/B2808094.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2808098.png)
![3-(3,4-Dimethoxybenzoyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2808099.png)
![N-(2-(6-((3-isopropoxypropyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2808100.png)
![2-((2-Methyl-5-nitrophenyl)sulfonyl)-1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2808101.png)
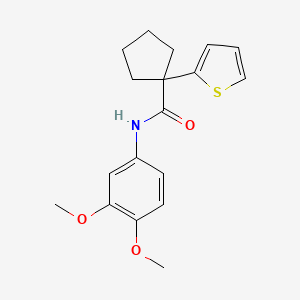
![9-(2,4-dimethoxyphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2808103.png)
